

Unveiling the Spectroscopic Signature of Boc-D-Chg-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-D-Chg-OH**

Cat. No.: **B558547**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(tert-Butoxycarbonyl)-D-cyclohexylglycine (**Boc-D-Chg-OH**). Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's ^1H and ^{13}C NMR spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Summary of NMR Data

The structural elucidation of **Boc-D-Chg-OH** is critically dependent on ^1H and ^{13}C NMR spectroscopy. While a definitive, publicly available dataset from a single source is not available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups: the N-Boc protecting group, the D-cyclohexylglycine core, and the carboxylic acid moiety. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ^1H NMR Data for **Boc-D-Chg-OH**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.45	Singlet	9H
-CH- (cyclohexyl)	1.00 - 1.90	Multiplet	11H
α -CH	~4.00	Doublet	1H
-NH	~5.00	Doublet	1H
-COOH	10.0 - 12.0	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Data for **Boc-D-Chg-OH**

Carbon	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~28.5
C(CH ₃) ₃ (Boc)	~80.0
Cyclohexyl carbons	25.0 - 42.0
α -CH	~58.0
C=O (Boc)	~156.0
C=O (acid)	~175.0

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for **Boc-D-Chg-OH**, based on standard practices for protected amino acids.

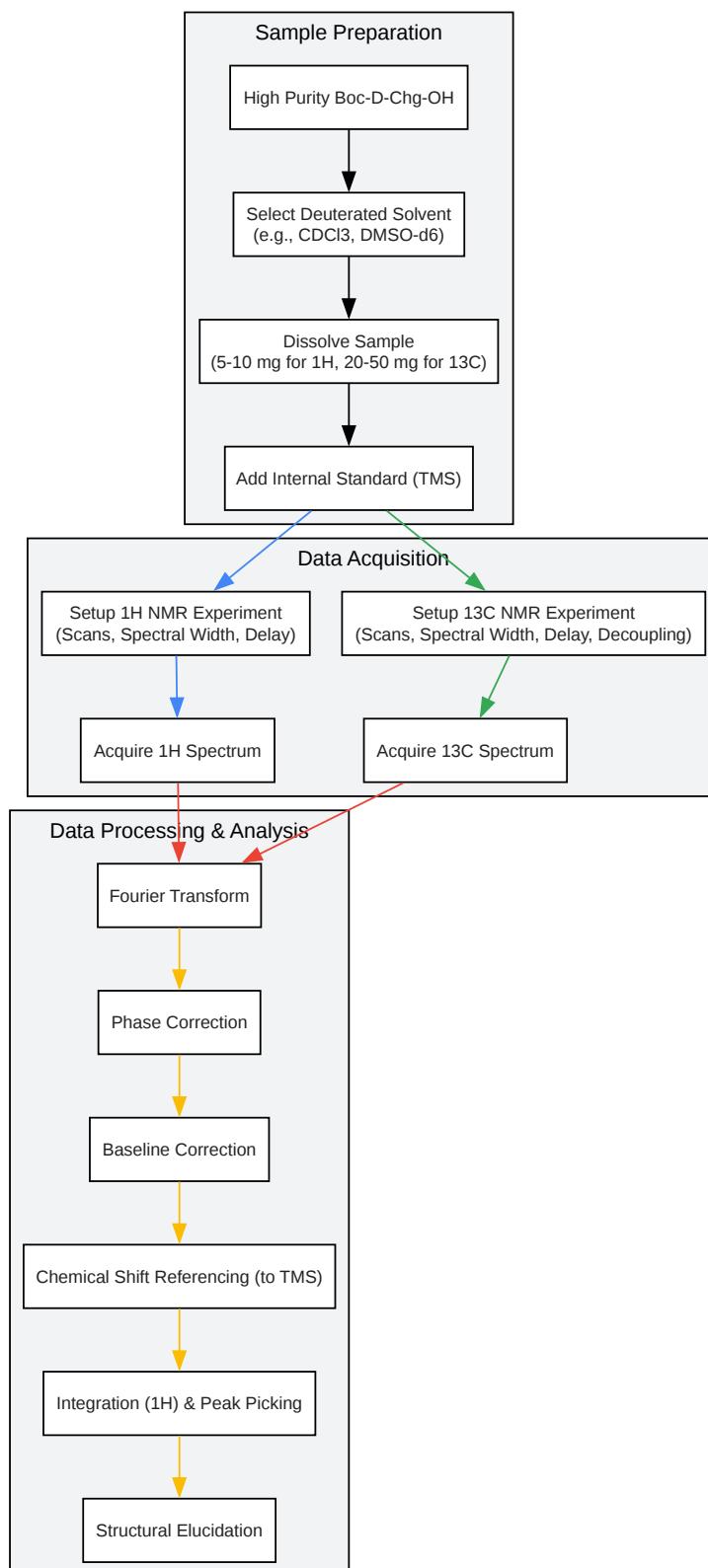
Sample Preparation

- Sample Purity: Ensure the **Boc-D-Chg-OH** sample is of high purity (>95%) to minimize spectral interference from impurities.
- Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices that can effectively solubilize the compound.
- Concentration: The specified concentration range is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
- Number of Scans: 16 to 32 scans are generally sufficient.
- Spectral Width: A spectral width of 12-16 ppm is appropriate.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.


¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz or higher.
- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (1024 or more) is typically required.
- Spectral Width: A wider spectral width of 200-250 ppm is used.
- Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

- Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data follows a structured workflow to ensure accuracy and reproducibility. This workflow is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of **Boc-D-Chg-OH**.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Boc-D-Chg-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558547#1h-nmr-and-13c-nmr-data-for-boc-d-chg-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com